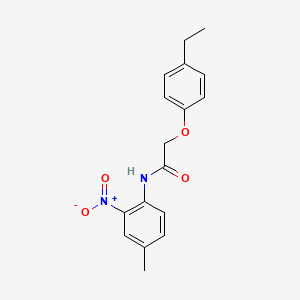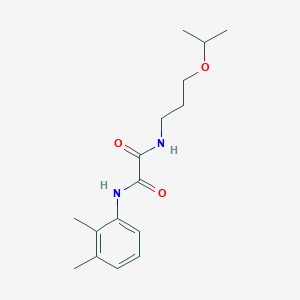
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as Methylparaben, is a widely used preservative in the cosmetic, pharmaceutical, and food industries. Its chemical formula is C15H15NO4, and it is a white crystalline powder. Methylparaben is a member of the paraben family, which includes other commonly used preservatives such as propylparaben and butylparaben.
Mecanismo De Acción
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden exerts its preservative effect by inhibiting the growth of microorganisms such as bacteria and fungi. It does so by disrupting the cell membrane and cell wall of these organisms, leading to their death. 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden is also known to have estrogenic activity, which means it can bind to estrogen receptors and mimic the effects of estrogen in the body.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden. One study found that 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden can disrupt the endocrine system by altering the expression of genes involved in estrogen signaling. Another study found that 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden can increase the proliferation of breast cancer cells in vitro. However, these findings are controversial, and more research is needed to fully understand the potential health effects of 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden is a widely used preservative in laboratory experiments due to its effectiveness and low cost. However, its estrogenic activity can interfere with certain assays, particularly those involving hormone receptors. Additionally, 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden can be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There is a need for further research on the potential health effects of 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden, particularly in light of its estrogenic activity. Future studies should investigate the mechanisms by which 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden exerts its estrogenic effects and evaluate its potential to disrupt the endocrine system. Additionally, alternative preservatives should be explored to replace 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden in the industries where it is commonly used.
Métodos De Síntesis
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden can be synthesized by reacting 4-methyl-2-nitrophenol with 4-ethylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to form 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden.
Aplicaciones Científicas De Investigación
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden has been extensively used as a preservative in various industries, and its safety has been evaluated by regulatory agencies such as the FDA and the European Commission. However, recent studies have raised concerns about the potential health effects of parabens, including 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden. As a result, there has been increasing interest in studying the biological effects of 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden.
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-13-5-7-14(8-6-13)23-11-17(20)18-15-9-4-12(2)10-16(15)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRXGUUSQNJYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5003292.png)
![4,4'-{[2-(heptyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5003296.png)

![N-{1-[(2-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5003305.png)
![3-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B5003311.png)

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5003323.png)

![1-methyl-2-[(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-1H-benzimidazole](/img/structure/B5003354.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5003356.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B5003361.png)
![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5003366.png)
